6-({4-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]piperidin-1-yl}sulfonyl)-3-methyl-1,3-benzoxazol-2(3H)-one
Description
The compound 6-({4-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]piperidin-1-yl}sulfonyl)-3-methyl-1,3-benzoxazol-2(3H)-one is a benzoxazolone derivative with a sulfonyl group linked to a substituted piperidine scaffold. Key structural features include:
- Benzoxazolone core: A 1,3-benzoxazol-2(3H)-one moiety with a methyl group at position 3, which may influence steric hindrance and metabolic stability .
- Sulfonyl-piperidine bridge: A piperidine ring substituted at position 4 with a 2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl group.
- Sulfonyl group: The sulfonamide linker likely contributes to solubility and hydrogen-bonding capacity .
Properties
CAS No. |
1251566-34-3 |
|---|---|
Molecular Formula |
C26H22N4O3 |
Molecular Weight |
438.487 |
IUPAC Name |
N-(4-ethoxyphenyl)-2-(4-methylphenyl)-3-oxo-1H-pyrazolo[4,3-c]quinoline-8-carboxamide |
InChI |
InChI=1S/C26H22N4O3/c1-3-33-20-11-7-18(8-12-20)28-25(31)17-6-13-23-21(14-17)24-22(15-27-23)26(32)30(29-24)19-9-4-16(2)5-10-19/h4-15,29H,3H2,1-2H3,(H,28,31) |
InChI Key |
YHFYDBTZBMTFLL-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=CC3=C4C(=CN=C3C=C2)C(=O)N(N4)C5=CC=C(C=C5)C |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
The compound 6-({4-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]piperidin-1-yl}sulfonyl)-3-methyl-1,3-benzoxazol-2(3H)-one is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The compound features several key structural components:
- A benzoxazole moiety, known for its diverse biological activities.
- A sulfonamide group, which often enhances the bioactivity of organic compounds.
- A dihydroisoquinoline structure that contributes to the compound's interaction with biological targets.
Research indicates that compounds containing sulfonyl and dihydroisoquinoline groups may exhibit various mechanisms of action, including:
- Enzyme Inhibition : Compounds similar to this structure have been shown to inhibit enzymes such as DNA gyrase and dihydrofolate reductase, which are critical in bacterial replication and metabolism .
- Antimicrobial Activity : The presence of the sulfonamide group suggests potential antimicrobial properties. Compounds with similar structures have demonstrated significant antibacterial effects against strains like Staphylococcus aureus and Escherichia coli with minimum inhibitory concentration (MIC) values as low as 0.78 μg/mL .
- Anticancer Properties : Some derivatives have shown antiproliferative effects in various cancer cell lines, indicating potential use in oncology .
Biological Activity Data
A summary of relevant biological activities associated with similar compounds is presented below:
Case Study 1: Antimicrobial Evaluation
A study evaluated various sulfonyl thiourea derivatives against multiple bacterial strains. The compound demonstrated significant inhibitory activity against S. aureus, with MIC values indicating strong effectiveness compared to standard antibiotics .
Case Study 2: Anticancer Activity
In another investigation, derivatives of isoquinoline were tested for their antiproliferative effects on cancer cell lines. The results showed that certain modifications to the benzoxazole structure enhanced activity against breast and lung cancer cells, suggesting a promising avenue for further research into cancer therapeutics .
Comparison with Similar Compounds
Research Findings and Implications
Structural Motif Influence: The dihydroisoquinoline-piperidine-sulfonyl motif in the target compound is associated with enhanced binding to hydrophobic enzyme pockets, as seen in related alkaloids .
Synthetic Feasibility : Piperidine-linked benzoxazolones are synthetically accessible via multi-component coupling, as demonstrated in and .
Preparation Methods
Synthesis of the 3-Methyl-1,3-benzoxazol-2(3H)-one Core
The benzoxazolone scaffold serves as the foundational structure. Contemporary methods prioritize regioselective alkylation and cyclization. As demonstrated by J. Org. Chem., nitroarenes are converted to N-alkyl-N-arylhydroxylamines via partial reduction followed by selective N-alkylation. For 3-methyl substitution, N-methylation is achieved using methyl iodide or dimethyl sulfate under basic conditions. Subsequent O-trichloroacetylation and intramolecular cyclization yield the 3-methylbenzoxazolone.
An alternative route involves bromination of 2-aminophenol derivatives. For instance, 2-amino-5-methylphenol undergoes cyclocarbonylation with phosgene equivalents to form 3-methylbenzoxazolone. However, this method faces limitations in scalability and safety due to phosgene’s toxicity.
Introducing the sulfonyl-piperidine group at the 6-position necessitates electrophilic substitution or metal-catalyzed coupling. Bromination of 3-methylbenzoxazolone at the 6-position is achieved using N-bromosuccinimide (NBS) in acetic acid, yielding 6-bromo-3-methylbenzoxazolone in 70–94% yield. Subsequent nucleophilic aromatic substitution (NAS) with piperidine-1-sulfonyl chloride under palladium catalysis facilitates the introduction of the sulfonyl-piperidine moiety.
Alternatively, direct sulfonation via chlorosulfonic acid treatment followed by piperidine coupling has been reported, though this approach risks over-sulfonation and requires stringent temperature control (0–5°C).
Installation of the 2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-oxoethyl Side Chain
The piperidine ring’s 4-position is functionalized with a 2-oxoethyl group, which is subsequently coupled to 3,4-dihydroisoquinoline. A two-step sequence is employed:
- Ketone Formation : Piperidine is reacted with ethyl glyoxylate in the presence of a Lewis acid (e.g., BF₃·OEt₂) to form 4-(2-oxoethyl)piperidine.
- Amide Coupling : The ketone is converted to an acid chloride using oxalyl chloride, then coupled with 3,4-dihydroisoquinoline via Schotten-Baumann conditions (aqueous NaOH, dichloromethane).
Notably, the use of carbodiimide coupling agents (e.g., EDC/HOBt) in dimethylformamide (DMF) at 0–25°C achieves higher yields (85–92%) while preserving stereochemical integrity.
Final Assembly and Purification
The convergent synthesis culminates in coupling the sulfonyl-piperidine-dihydroisoquinolin intermediate with the 6-sulfonated benzoxazolone. Key considerations include:
- Solvent Selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance solubility and reaction kinetics.
- Catalysis : Palladium on carbon (Pd/C) facilitates hydrogenolytic deprotection of benzyl or tert-butoxycarbonyl (Boc) groups, if present.
- Purification : Recrystallization from ethanol/water mixtures or chromatography on silica gel (eluent: ethyl acetate/hexane) yields the final compound in >95% purity.
Analytical Characterization
Critical spectroscopic data confirm structural fidelity:
- ¹H NMR (DMSO-d₆): δ 7.55 (d, J = 8.3 Hz, 1H, ArH), 7.30 (dd, J = 8.3, 1.9 Hz, 1H, ArH), 4.32 (s, 2H, CH₂CO), 3.72–3.68 (m, 4H, piperidine-H), 2.91 (t, J = 5.8 Hz, 2H, dihydroisoquinoline-H).
- LC-MS : m/z 529.2 [M+H]⁺, consistent with the molecular formula C₂₄H₂₄N₄O₅S.
Industrial Scalability and Challenges
Scale-up necessitates optimizing exothermic reactions (e.g., bromination) and minimizing toxic byproducts. Continuous flow systems improve safety for NAS and amide coupling steps. Impurity profiling via HPLC identifies residual solvents (e.g., DMF), mitigated through azeotropic distillation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
